3-(3-bromopyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
3-(3-bromopyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that features a brominated pyridine ring and a fluorenylmethoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromopyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Propanoic Acid Moiety: The brominated pyridine is then reacted with a suitable propanoic acid derivative under conditions that facilitate the formation of the propanoic acid moiety.
Introduction of the Fluorenylmethoxycarbonyl Group: The final step involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group, which is typically achieved using Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, resulting in the formation of reduced products.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, leading to a wide range of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-bromopyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies involving protein-ligand interactions, enzyme inhibition, and other biochemical assays.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(3-bromopyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The compound may interact with signaling pathways, metabolic pathways, or other cellular processes, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloropyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(3-iodopyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: Similar structure but with an iodine atom instead of bromine.
3-(3-fluoropyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(3-bromopyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electron-withdrawing effects can influence the compound’s reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
3-(3-bromopyridin-4-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O4/c24-20-12-25-10-9-18(20)21(11-22(27)28)26-23(29)30-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-10,12,19,21H,11,13H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJKSQKZTRPQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=NC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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